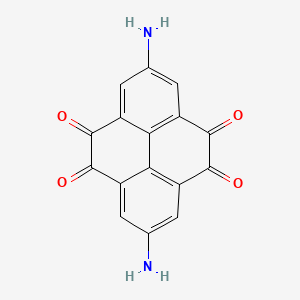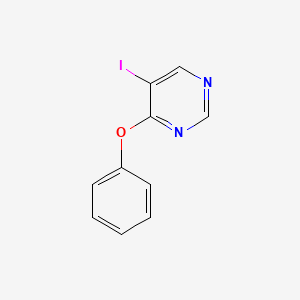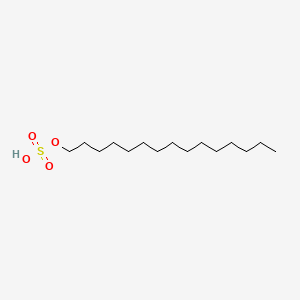
Pentadecyl sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecyl sulfuric acid is an organic compound with the molecular formula C15H32O4S and a molecular weight of 308.477 g/mol . It is a sulfonic acid derivative, characterized by a long alkyl chain (pentadecyl group) attached to a sulfuric acid moiety. This compound is known for its surfactant properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadecyl sulfuric acid can be synthesized through the sulfation of pentadecanol (a long-chain alcohol) using sulfur trioxide or chlorosulfonic acid as sulfating agents . The reaction typically occurs in a solvent like dichloromethane, and the temperature is maintained at a controlled level to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous sulfation of pentadecanol using sulfur trioxide gas in a falling film reactor. This method ensures efficient contact between the reactants, leading to high yields of the product. The reaction mixture is then neutralized and purified to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecyl sulfuric acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form pentadecanol and sulfuric acid.
Esterification: It can react with alcohols to form esters.
Neutralization: It reacts with bases to form salts.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions with water as the reactant.
Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.
Neutralization: Involves a base like sodium hydroxide or potassium hydroxide.
Major Products
Hydrolysis: Produces pentadecanol and sulfuric acid.
Esterification: Forms esters of this compound.
Neutralization: Results in the formation of pentadecyl sulfate salts.
Wissenschaftliche Forschungsanwendungen
Pentadecyl sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and wetting agents.
Wirkmechanismus
The mechanism of action of pentadecyl sulfuric acid is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyl sulfuric acid: Similar structure but with a shorter alkyl chain (12 carbon atoms).
Hexadecyl sulfuric acid: Similar structure with a slightly longer alkyl chain (16 carbon atoms).
Octadecyl sulfuric acid: Similar structure with an even longer alkyl chain (18 carbon atoms).
Uniqueness
Pentadecyl sulfuric acid is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to shorter or longer chain analogs .
Eigenschaften
CAS-Nummer |
45247-34-5 |
|---|---|
Molekularformel |
C15H32O4S |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
pentadecyl hydrogen sulfate |
InChI |
InChI=1S/C15H32O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18/h2-15H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
COUMKTRLCGRAAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


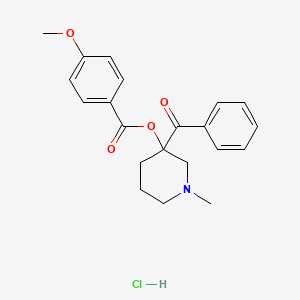
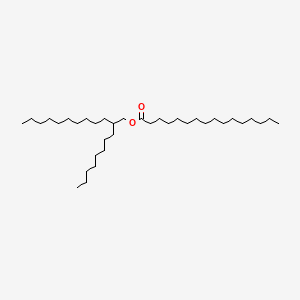
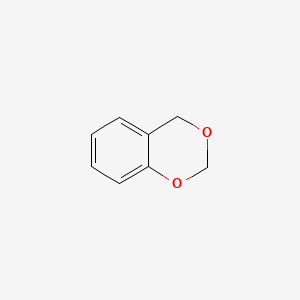
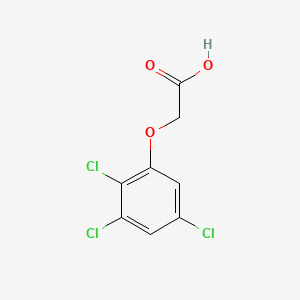
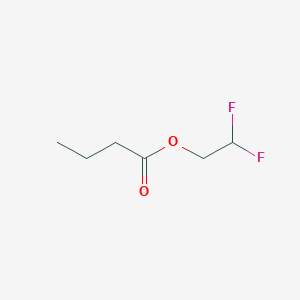
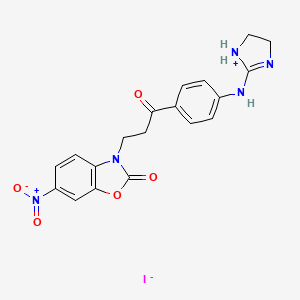
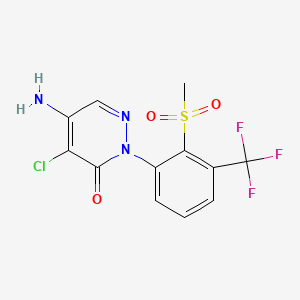
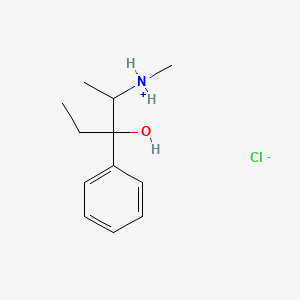
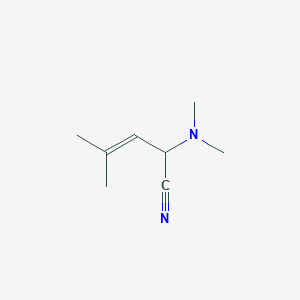
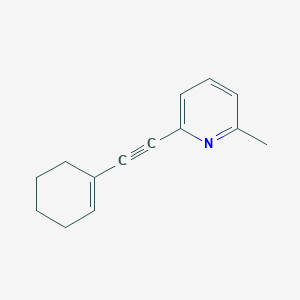
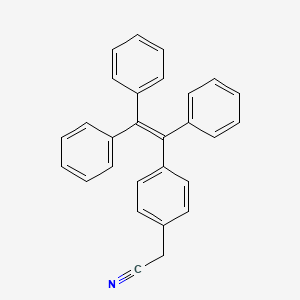
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
